

Application Note: Anion Exchange Chromatography for the Quantitative Analysis of Tenofovir Diphosphate

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Compound of Interest		
Compound Name:	Tenofovir diphosphate triethylamine	
Cat. No.:	B12419688	Get Quote

Introduction

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, available in prodrug formulations such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][2] Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy, and assessing therapeutic efficacy.[3] Due to its highly polar and anionic nature, anion exchange chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the selective and sensitive determination of TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).[3][4][5]

This application note provides a detailed protocol for the analysis of TFV-DP using anion exchange solid-phase extraction (SPE) for sample clean-up and subsequent quantification by LC-MS/MS.

Principle of Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups, which attract and bind negatively charged molecules (anions) from the sample. A pH and/or salt



gradient is then used to elute the bound analytes, with weakly bound molecules eluting first, followed by those with progressively stronger negative charges. TFV-DP, with its two phosphate groups, carries a significant negative charge at neutral or slightly basic pH, making it an ideal candidate for separation by anion exchange chromatography.

Experimental Protocols

This section outlines the detailed methodology for the quantification of TFV-DP in human PBMCs.

- 1. PBMC Isolation and Cell Counting
- Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).
- Procedure:
 - Dilute whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[3]
 - Aspirate the upper layer containing plasma and platelets.
 - Carefully collect the mononuclear cell layer (buffy coat).[3]
 - Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes after each wash.[3]
 - Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.[3]
- 2. Cell Lysis and Extraction
- Materials: Ice-cold 70% methanol, internal standard (e.g., ¹³C₅-TFV-DP).
- Procedure:



- Centrifuge the counted cells to obtain a cell pellet.
- Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately 2 x 10⁶ cells/mL.[3]
- Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the intracellular extract to a new tube for solid-phase extraction.[3]
- 3. Anion Exchange Solid-Phase Extraction (SPE)
- Materials: Weak anion exchange (WAX) SPE cartridges, conditioning, wash, and elution solvents as recommended by the cartridge manufacturer.
- Procedure:
 - Condition the WAX SPE cartridge according to the manufacturer's instructions.
 - Load the cell lysate supernatant onto the conditioned cartridge.[3]
 - Wash the cartridge to remove interfering, non-anionic, or weakly anionic substances.
 - Elute TFV-DP using an appropriate elution solvent with high salt concentration or a pH that neutralizes the charge of the analyte.[3]
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]
- 4. LC-MS/MS Analysis
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):



- Column: Anion exchange column (e.g., Thermo Scientific BioBasic AX).[6]
- Mobile Phase A: 75:25 5mM ammonium acetate:acetonitrile (pH 9.5).[6]
- Mobile Phase B: 750mM ammonium acetate.[6]
- Flow Rate: 0.3 0.5 mL/min.[3]
- Gradient: A gradient elution is employed to separate TFV-DP from other cellular components. The use of a high salt concentration in the mobile phase helps to elute the strongly retained TFV-DP.[6]
- Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM).[3]
 - MRM Transitions:
 - TFV-DP: m/z 448.0 → 350.0[4]
 - ¹³C₅-TFV-DP (Internal Standard): m/z 452.9 → 354.9[4]
- 5. Data Analysis and Quantification
- Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
- The calibration curve should be prepared in a similar matrix (e.g., lysed PBMCs from a drugfree donor) to account for matrix effects.

Data Presentation

The following tables summarize quantitative data from various studies employing anion exchange chromatography for TFV-DP analysis.

Table 1: LC-MS/MS Method Parameters for TFV-DP Quantification



Parameter	Description	Reference	
Chromatography	Anion exchange column	ange column [4][6]	
Mobile Phase	Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate)	[3][6]	
Flow Rate	0.3 - 0.5 mL/min	[3]	
Ionization Mode	Electrospray Ionization (ESI), positive or negative	[3]	
Detection Mode	Multiple Reaction Monitoring (MRM)	[3]	
MRM Transition (TFV-DP)	m/z 448.0 → 350.0	50.0 [4]	
MRM Transition (IS)	m/z 452.9 \rightarrow 354.9 (for deuterated TFV-DP)	[4]	

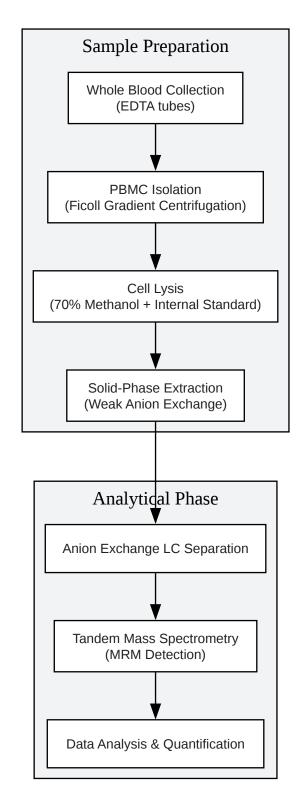
Table 2: Reported Quantitative Performance for TFV-DP Assays

Parameter	Value	Matrix	Reference
Linearity Range	50 - 10,000 fmol/sample	Human PBMCs	[5]
Linearity Range	50 - 6400 fmol/punch	Dried Blood Spots	[4]
Lower Limit of Quantification (LLOQ)	10 fmol per million cells (with 5 million PBMCs)	Human PBMCs	[5]
Precision (%RSD)	6.3 - 11%	Human PBMCs	[1]
Median Concentration (PBMCs)	143 fmol/10 ⁶ cells	Human PBMCs	[6]
Median Concentration (ULPC)*	227 fmol/10 ⁶ cells	Upper Layer Packed Cells	[6]



*ULPC (Upper Layer Packed Cells) contains both red blood cells and PBMCs.

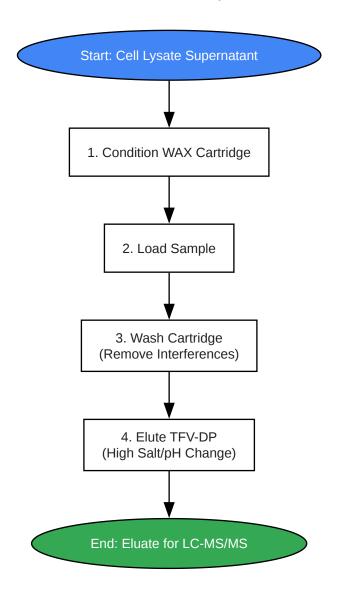
Mandatory Visualizations





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Caption: General workflow for TFV-DP measurement by LC-MS/MS.



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Caption: Anion exchange solid-phase extraction (SPE) workflow.

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